molecular formula C9H7F3O2 B8764151 (3-Trifluoromethyl-phenoxy)-acetaldehyde CAS No. 63212-89-5

(3-Trifluoromethyl-phenoxy)-acetaldehyde

Cat. No.: B8764151
CAS No.: 63212-89-5
M. Wt: 204.15 g/mol
InChI Key: QDDJKBCSNFFTQO-UHFFFAOYSA-N
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Description

(3-Trifluoromethyl-phenoxy)-acetaldehyde is a useful research compound. Its molecular formula is C9H7F3O2 and its molecular weight is 204.15 g/mol. The purity is usually 95%.
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Properties

CAS No.

63212-89-5

Molecular Formula

C9H7F3O2

Molecular Weight

204.15 g/mol

IUPAC Name

2-[3-(trifluoromethyl)phenoxy]acetaldehyde

InChI

InChI=1S/C9H7F3O2/c10-9(11,12)7-2-1-3-8(6-7)14-5-4-13/h1-4,6H,5H2

InChI Key

QDDJKBCSNFFTQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCC=O)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 3-trifluoromethylphenoxyacetaldehyde diethyl acetal (146.3 g.; 0.527 mole), acetone (600 ml.), water (550 ml.), and concentrated sulfuric acid (3.5 ml.) is heated under reflux for 22 hours.
Quantity
146.3 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step One
Name
Quantity
550 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A cooled (−78° C.) solution of oxalyl chloride (0.49 ml; 5.821 mmol) in anhydrous DCM (25 ml) was treated dropwise with a solution of dimethyl sulfoxide (0.91 ml; 11.641 mmol) in anhydrous DCM (4 ml). After 10 min., a solution of 2-(3-trifluoromethyl-phenoxy)-ethanol (0.800 g; 3.880 mmol) in DCM (8 ml) was added dropwise, and the reaction mixture was further stirred at −78° C. for 30 min. TEA (2.70 ml; 19.402 mmol) was then added dropwise, and after 10 min. the resulting mixture was allowed to warm-up to 0° C. before a mixture of water (2.5 ml) and DCM (25 ml) was added. The aq. layer was extracted with DCM (2×25 ml), and the mixed organic layers were then washed with aq. sat. NaHCO3 (20 ml), dried over anh. MgSO4, filtered, and concentrated to dryness under reduced pressure to give (3-trifluoromethyl-phenoxy)-acetaldehyde as a yellow oil (0.792 g; 99%). This aldehyde was used for the next step without additional purification.
Quantity
0.49 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0.91 mL
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Two
Quantity
0.8 g
Type
reactant
Reaction Step Three
Name
Quantity
8 mL
Type
solvent
Reaction Step Three
[Compound]
Name
TEA
Quantity
2.7 mL
Type
reactant
Reaction Step Four
Name
Quantity
2.5 mL
Type
reactant
Reaction Step Five
Name
Quantity
25 mL
Type
solvent
Reaction Step Five

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